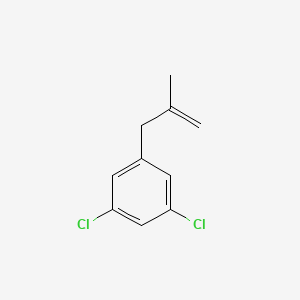

3-(3,5-Dichlorophenyl)-2-methyl-1-propene

Übersicht

Beschreibung

3-(3,5-Dichlorophenyl)-2-methyl-1-propene, commonly referred to as 3,5-DCMP, is an organic compound belonging to the class of compounds known as organochlorines. It is a colorless liquid with a faint odor, and is used in a variety of applications in the chemical, pharmaceutical, and agricultural industries. 3,5-DCMP has recently been studied for its potential applications in scientific research, and has been found to have a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Treatment of Chlorophenols

Chlorophenols in Waste Incineration :Chlorophenols (CPs) have been extensively studied due to their role as precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). Research highlights the correlation between CP and dioxin concentrations in MSWI and their Air Pollution Control Devices (APCDs), emphasizing the need for efficient capture and treatment methods to minimize environmental release and impact (Peng et al., 2016).

Degradation by Zero Valent Iron :The degradation of CPs using zero valent iron (ZVI) and iron-based bimetallic systems is a promising approach for treating contaminated water. These methods show potential for efficiently dechlorinating CPs, highlighting the importance of the iron oxides formed on the ZVI surface in facilitating the removal processes (Gunawardana et al., 2011).

Health Effects of Chlorinated Solvents

Occupational Exposure to Chlorinated Solvents :The adverse health effects of occupational exposure to chlorinated aliphatic solvents, including central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity, are well-documented. Despite the known risks, many of these solvents remain in large-volume use, underscoring the need for ongoing research and stricter exposure limits to protect worker health (Ruder, 2006).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide :The versatility of benzene-1,3,5-tricarboxamide (BTA) compounds in supramolecular chemistry is highlighted by their application in nanotechnology, polymer processing, and biomedical fields. BTAs self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, demonstrating the potential of structurally similar compounds for advanced material applications (Cantekin et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds such as 3,5-dichlorophenylboronic acid are used in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the suzuki–miyaura coupling process, the reaction involves the oxidative addition of an electrophilic organic group, where palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling process, which uses similar compounds, is a key biochemical pathway in the synthesis of various organic compounds .

Pharmacokinetics

A structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, has been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration .

Result of Action

Similar compounds have been synthesized and evaluated for their anticancer activity against different cancer strains .

Action Environment

It’s worth noting that pesticides such as iprodione, which can metabolize to 3,5-dichloroaniline (3,5-dca), a compound structurally similar to 3-(3,5-dichlorophenyl)-2-methyl-1-propene, are influenced by environmental factors .

Eigenschaften

IUPAC Name |

1,3-dichloro-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h4-6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANJXFKTRGBTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641229 | |

| Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dichlorophenyl)-2-methyl-1-propene | |

CAS RN |

69278-44-0 | |

| Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

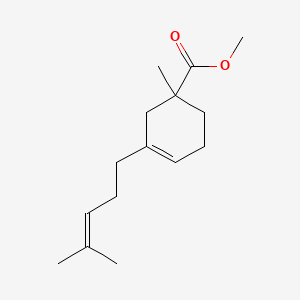

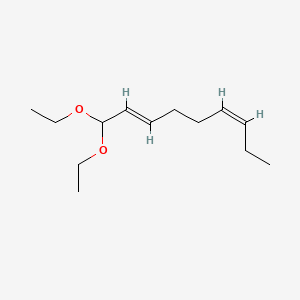

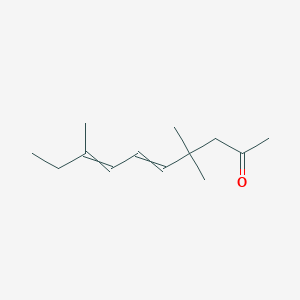

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

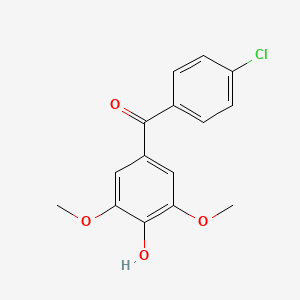

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B1615127.png)